N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide

Description

Core Structural Analysis

Molecular Formula, Isomerism, and Constitutional Features

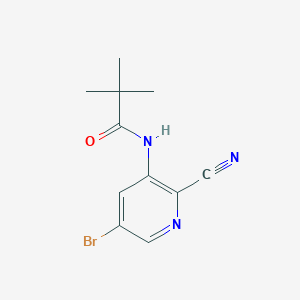

The molecular formula of N-(5-bromo-2-cyanopyridin-3-yl)pivalamide is C₁₁H₁₂BrN₃O , with a molar mass of 282.14 g/mol . The compound consists of a pyridine ring substituted at positions 2, 3, and 5 with a cyano (-CN), pivalamide (-NHC(O)C(CH₃)₃), and bromo (-Br) group, respectively (Figure 1).

Constitutional Isomerism

Constitutional isomerism may arise from variations in substituent positions on the pyridine ring. For example:

- Positional Isomers : Relocation of the bromo or cyano groups to adjacent positions (e.g., 4-bromo-2-cyano vs. 5-bromo-2-cyano) alters the electronic environment and steric interactions.

- Functional Group Isomerism : Replacement of the pivalamide group with alternative amides (e.g., acetyl or benzoyl) modifies solubility and reactivity.

Table 1: Constitutional Isomer Comparison

| Isomer Type | Substituent Positions | Key Distinguishing Feature |

|---|---|---|

| Parent Compound | 2-CN, 3-pivalamide, 5-Br | Tert-butyl group induces steric hindrance |

| Positional Isomer (4-Br) | 2-CN, 3-pivalamide, 4-Br | Altered electronic effects on pyridine |

| Functional Isomer | 2-CN, 3-acetamide, 5-Br | Reduced steric bulk from methyl group |

The tert-butyl group in the pivalamide moiety imposes significant steric constraints, limiting rotational freedom around the amide bond and favoring a trans conformation.

Electronic and Steric Effects of Functional Groups

Electronic Effects

- Bromo Group (-Br) : Acts as a strong electron-withdrawing group via inductive effects (Hammett σₚ = 0.23, σₘ = 0.40). This deactivates the pyridine ring, reducing nucleophilic reactivity at adjacent positions.

- Cyano Group (-CN) : Exhibits electron-withdrawing resonance and inductive effects (σₚ = 0.83, σₘ = 0.62), further polarizing the aromatic system and directing electrophilic substitution to meta positions.

- Pivalamide Group (-NHC(O)C(CH₃)₃) : The amide carbonyl (C=O) withdraws electrons through resonance, while the tert-butyl group donates electrons weakly via hyperconjugation.

Table 2: Hammett Constants for Key Substituents

| Substituent | σₘ | σₚ |

|---|---|---|

| -Br | 0.40 | 0.23 |

| -CN | 0.62 | 0.83 |

| -C(O)NH₂ | 0.31 | 0.45 |

Steric Effects

The tert-butyl group creates a bulky environment that:

Spectroscopic Characterization

Infrared (IR) Spectroscopy

- C≡N Stretch : A sharp peak near 2,240 cm⁻¹ confirms the cyano group.

- Amide C=O Stretch : Observed at 1,660–1,680 cm⁻¹ , consistent with secondary amides.

- N-H Stretch : A broad band at 3,300–3,400 cm⁻¹ corresponds to the amide N-H bond.

Table 3: Key IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N | 2,240 | Strong |

| C=O | 1,670 | Strong |

| N-H | 3,350 | Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry

Properties

IUPAC Name |

N-(5-bromo-2-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMYOXVZGMRZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101206375 | |

| Record name | N-(5-Bromo-2-cyano-3-pyridinyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-44-7 | |

| Record name | N-(5-Bromo-2-cyano-3-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-cyano-3-pyridinyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Key Intermediate: 5-Bromo-2-cyanopyridine Derivatives

The preparation of N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide typically begins with the synthesis of the 5-bromo-2-cyanopyridine intermediate, which is then functionalized further.

Bromination of Pyridine Derivatives

- Starting Material: 2-amino-4-chloropyridine

- Bromination Agent: N-bromo-succinimide (NBS)

- Solvent: Methylene dichloride

- Conditions: Cooling to 0°C, slow addition of NBS, stirring for 30 minutes

- Workup: Solvent removal, extraction with ethyl acetate, washing, drying over sodium sulfate

- Yield: Greater than 80% for the brominated intermediate

This method yields 5-bromo-2,4-dichloropyridine intermediates with high efficiency and purity, which can be further transformed by diazotization and substitution to install the cyano group at the 2-position if required.

Diazotization and Chlorination

- Reagents: Sodium nitrite, concentrated hydrochloric acid, cuprous chloride

- Temperature: Maintained at -30°C during nitrite addition, then warmed to room temperature

- Outcome: Conversion of amino groups to chloro substituents, facilitating subsequent cyanation or substitution reactions

- Yield: Total recovery greater than 50% after purification

This step is critical for preparing the chlorinated pyridine scaffold that can be converted to the cyanopyridine via nucleophilic substitution.

Introduction of the Cyanide Group

The cyanation of the brominated pyridine intermediate can be achieved by nucleophilic substitution of the chloro group with cyanide ions under controlled conditions. Although specific cyanation details for this exact compound are limited in the provided sources, analogous methods for pyridine derivatives involve:

- Reagents: Potassium cyanide or sodium cyanide

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Conditions: Elevated temperatures (e.g., 80–120°C) under inert atmosphere

- Outcome: Replacement of chlorine with a cyano group at the 2-position of the pyridine ring

This step yields 5-bromo-2-cyanopyridine derivatives, which are key intermediates for subsequent acylation.

Acylation to Form this compound

The final step involves acylation of the amino group at the 3-position of the pyridine ring with pivaloyl chloride to form the pivalamide.

General Acylation Procedure

- Starting Material: 5-Bromo-2-cyanopyridin-3-amine (or corresponding amino-substituted intermediate)

- Acylating Agent: Pivaloyl chloride

- Base: Triethylamine or other non-nucleophilic bases

- Solvent: Anhydrous conditions, typically dichloromethane or similar inert solvents

- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions

- Reaction Time: Several hours until completion monitored by TLC or HPLC

- Workup: Quenching with water, extraction, washing, drying, and purification by crystallization or chromatography

- Outcome: Formation of this compound with high purity

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|

| Bromination of pyridine | NBS, methylene dichloride, 0°C | High selectivity, >80% yield | 5-Bromo-2,4-dichloropyridine |

| Diazotization & chlorination | NaNO2, HCl, CuCl, -30°C to RT | Converts amino to chloro groups | >50% recovery |

| Cyanation | KCN or NaCN, DMF/DMSO, 80–120°C | Nucleophilic substitution | 5-Bromo-2-cyanopyridine |

| Acylation to pivalamide | Pivaloyl chloride, triethylamine, anhydrous solvent, 0°C to RT | Forms pivalamide linkage | High purity this compound |

Research Findings and Analytical Data

- The bromination step is critical for regioselectivity and is efficiently performed using NBS under controlled temperature to avoid polybromination.

- Diazotization and substitution steps require careful temperature control to maintain intermediate stability and maximize yield.

- Acylation with pivaloyl chloride under anhydrous conditions prevents hydrolysis and side reactions, ensuring high product purity.

- Purification typically involves crystallization or chromatographic techniques to isolate the target compound from reaction by-products.

- Analytical techniques such as TLC, HPLC, NMR, and mass spectrometry are employed to monitor reaction progress and confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions:

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the bromine atom.

Reduction Reactions: Amines formed from the reduction of the cyano group.

Oxidation Reactions: Oxidized derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide serves as a valuable building block in organic synthesis. Its bromine atom allows for substitution reactions, making it useful for creating more complex molecular structures through various transformations such as nucleophilic substitutions and reductions .

Biological Research

The compound is being investigated for its potential biological activities. The presence of both bromine and cyano groups may enhance interactions with biological targets, which could lead to applications in drug discovery and development. For instance, similar compounds have shown anticancer properties by inducing apoptosis in cancer cells .

Pharmaceutical Applications

Research indicates that compounds related to this compound may have therapeutic potential in treating cardiovascular diseases due to their ability to stimulate HDL cholesterol levels . This underscores its relevance in pharmacology, particularly in developing new treatments for dyslipidemia and arteriosclerosis.

Anticancer Activity

A notable study examined brominated compounds similar to this compound, revealing their ability to inhibit cancer cell proliferation. The incorporation of cyano groups was found to enhance these effects, suggesting that this compound could be explored further for its anticancer properties .

Enzyme Inhibition

The compound's mechanism of action remains largely uncharacterized; however, it is hypothesized that it may interact with specific enzymes or receptors involved in various biological pathways. For example, the bromine atom could enhance lipophilicity, facilitating membrane permeability and allowing the compound to reach intracellular targets effectively .

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. The presence of the bromine and cyano groups may influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyridine derivatives with pivalamide substituents, focusing on functional group variations, positional isomerism, and molecular properties. Key analogs include:

Positional Isomers and Functional Group Variations

Notes:

- Positional Isomerism: The target compound and its isomer (N-(2-bromo-5-cyanopyridin-3-yl)pivalamide) share identical molecular formulas but differ in bromine and cyano group positions. Such isomerism can significantly alter electronic properties and reactivity .

- Conversely, the cyano group’s electron-withdrawing nature may increase electrophilicity for cross-coupling reactions.

Halogen and Heterocyclic Substitutions

- N-(2-Chloro-6-formylpyridin-3-yl)pivalamide : Features a chloro substituent and formyl group, offering aldehyde functionality for further derivatization. Molecular weight: 240.69 .

- N-(2-Bromopyridin-3-yl)pivalamide: A simpler analog lacking the cyano group, with a molecular weight of 265.13 .

- N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide : Contains fluorine, iodine, and trimethylsilyl groups, highlighting versatility in halogen and silicon-based modifications .

Structural and Functional Implications

- Electron-Withdrawing Effects: The bromine and cyano groups in the target compound likely enhance electrophilicity at the pyridine ring, making it amenable to Suzuki-Miyaura or Ullmann coupling reactions.

- Steric Considerations : The bulky pivalamide group may hinder reactions at the pyridine’s 3-position, directing reactivity to other sites.

- Comparative Reactivity : Analogs with hydroxyl or formyl groups (e.g., N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide) exhibit divergent reactivity profiles, favoring oxidation or condensation pathways .

Notes on Limitations and Further Research

- The evidence lacks detailed physicochemical data (e.g., melting points, solubility) for these compounds, necessitating experimental characterization.

- Further studies could explore the biological activity of these compounds, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation, as seen in related bithiazole correctors .

Biological Activity

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12BrN3O. It features a pyridine ring substituted with a bromine atom and a cyano group, along with a pivalamide moiety. This compound is primarily utilized in research and development, particularly in organic synthesis and pharmaceutical applications. Despite its potential, the biological activity of this compound has not been extensively documented in scientific literature.

Structural Characteristics

The structural characteristics of this compound are significant for its biological activity. The presence of the bromine and cyano groups suggests that it may interact with various biological targets, potentially influencing enzyme activities or receptor interactions.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Brominated pyridine with pivalamide group | Potential antimicrobial properties |

| N-(5-Bromo-2-cyanopyridine) | Lacks amide functionality | Simpler structure |

| N-(4-Bromo-3-cyanopyridin-2-yl)butyramide | Different substitution pattern on the pyridine | Butyramide moiety |

Case Studies and Research Findings

Research exploring related compounds provides context for understanding the potential biological activity of this compound:

- Anticancer Activity :

- A study on brominated compounds revealed that similar structures could inhibit cancer cell proliferation through apoptosis induction mechanisms. The incorporation of a cyano group often enhances these effects by facilitating interactions with DNA or proteins involved in cell cycle regulation.

- Enzyme Inhibition :

The precise mechanism of action for this compound remains largely uncharacterized; however, it is hypothesized to involve:

- Target Interaction : The bromine atom may enhance lipophilicity and facilitate membrane permeability, allowing the compound to reach intracellular targets.

- Receptor Binding : The pivalamide moiety could influence binding dynamics with specific receptors or enzymes, potentially modulating their activity .

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

- Monitor reaction progress using TLC or HPLC-MS to detect intermediates/by-products .

Basic: How is this compound characterized spectroscopically?

Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify substituent environments (e.g., pyridine ring protons, pivalamide methyl groups).

- IR Spectroscopy : Confirm the presence of C≡N (≈2200 cm⁻¹) and amide C=O (≈1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical [M+H]⁺: 257.13 for C₁₀H₁₃BrN₂O) .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement (e.g., bond angles, torsion angles) .

Advanced: How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during structure determination?

Answer:

- Disorder Handling : Use SHELXL’s PART and AFIX commands to model disordered atoms. Apply restraints to maintain reasonable geometry.

- Twinning Detection : Check for non-integer R-factors or unusual intensity statistics. Use TWIN/BASF commands in SHELXL for refinement.

- Validation Tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry .

Advanced: How do the electron-withdrawing bromo and cyano groups influence the pyridine ring’s reactivity?

Answer:

- Electronic Effects : The cyano group (meta-directing) and bromo (ortho/para-directing) create competing electronic environments.

- Reactivity Implications :

- Electrophilic Substitution : Favored at the 4-position due to cyano’s meta-directing effect.

- Nucleophilic Attack : Enhanced at the 6-position (para to bromo).

- Experimental Validation : Use DFT calculations (e.g., Gaussian) to predict reactive sites and compare with experimental outcomes (e.g., nitration or halogenation studies) .

Advanced: What strategies optimize cross-coupling reactions involving the bromo substituent?

Answer:

- Catalyst Selection : Use Pd(dba)₂/XPhos for Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

- Solvent/Base Optimization : DMF or THF with Cs₂CO₃ as a base improves yields.

- Microwave Assistance : Reduce reaction time (e.g., 100°C, 30 min) while minimizing decomposition.

- Troubleshooting : If side reactions occur (e.g., dehalogenation), add stabilizing ligands like P(t-Bu)₃ .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity : The cyano group releases HCN upon degradation; use a fume hood and HCN detectors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Waste Disposal : Neutralize cyanide-containing waste with NaOCl (bleach) before disposal .

Advanced: How do substituents affect the compound’s stability under acidic/basic conditions?

Answer:

- Hydrolysis Studies :

- Acidic Conditions : The pivalamide group resists hydrolysis due to steric hindrance.

- Basic Conditions : The cyano group may hydrolyze to carboxylic acid (monitor via IR loss of C≡N peak).

- Accelerated Stability Testing : Use HPLC at 40°C/75% RH to track degradation over 14 days .

Advanced: How can this compound serve as an intermediate in PROTAC design?

Answer:

- Linker Utility : The pyridine core acts as a rigid spacer between E3 ligase binders and target protein ligands.

- Functionalization : The bromo group enables conjugation via Sonogashira coupling, while the pivalamide enhances metabolic stability.

- Case Study : Similar pivalamide derivatives (e.g., Entry 55-56 in PROTAC intermediates) show improved pharmacokinetics .

Basic: What impurities are common during synthesis, and how are they identified?

Answer:

- Common Impurities :

- Debrominated By-Product : Detect via HRMS (Δm/z = -80).

- Incomplete Cyanation : Identify unreacted precursors using ¹H NMR (absence of cyano-adjacent proton shifts).

- Analytical Methods : LC-MS with C18 columns (ACN/water gradient) and PDA detection .

Advanced: How to reconcile discrepancies between computational and experimental electronic properties?

Answer:

- Solvent Effects : Adjust DFT calculations (e.g., PCM model for DMSO) to match experimental UV-Vis λmax.

- Crystal Packing : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions affecting spectra.

- Validation : Compare HOMO-LUMO gaps (DFT) with electrochemical bandgaps (cyclic voltammetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.